
N~1~-(2-Nitrophenyl)benzene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-nitro-phenyl)-m-phenylenediamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a phenylenediamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitro-phenyl)-m-phenylenediamine typically involves the nitration of m-phenylenediamine followed by a coupling reaction with a nitrobenzene derivative. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at low temperatures to control the formation of by-products.
Industrial Production Methods
In an industrial setting, the production of N-(2-nitro-phenyl)-m-phenylenediamine may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
N-(2-nitro-phenyl)-m-phenylenediamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Electrophilic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Electrophilic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., chlorine, bromine) for halogenation.
Nucleophilic Substitution: Strong nucleophiles such as hydroxide ions or amines.
Major Products Formed
Reduction: Formation of N-(2-amino-phenyl)-m-phenylenediamine.
Electrophilic Substitution: Formation of various substituted derivatives depending on the electrophile used.
Nucleophilic Substitution: Formation of substituted aromatic amines.
科学研究应用
N-(2-nitro-phenyl)-m-phenylenediamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of N-(2-nitro-phenyl)-m-phenylenediamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(2-amino-phenyl)-m-phenylenediamine
- N-(2-chloro-phenyl)-m-phenylenediamine
- N-(2-methyl-phenyl)-m-phenylenediamine
Uniqueness
N-(2-nitro-phenyl)-m-phenylenediamine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can be selectively reduced or modified, providing a versatile platform for the synthesis of various derivatives with tailored properties. Additionally, the compound’s ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
54381-15-6 |
|---|---|
分子式 |
C12H11N3O2 |
分子量 |
229.23 g/mol |
IUPAC 名称 |
3-N-(2-nitrophenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C12H11N3O2/c13-9-4-3-5-10(8-9)14-11-6-1-2-7-12(11)15(16)17/h1-8,14H,13H2 |
InChI 键 |
BHLJEAQVVPFRKJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC2=CC=CC(=C2)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione](/img/structure/B14643142.png)
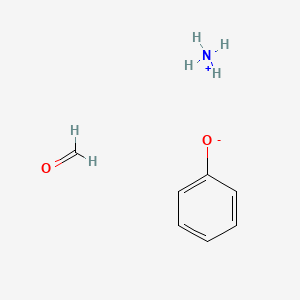



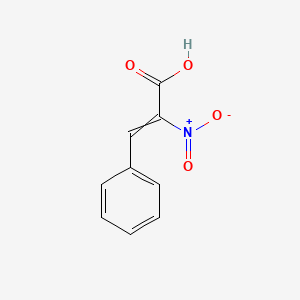

![4-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-3-hydroxy-2-methylcyclohexa-2,5-dien-1-one](/img/structure/B14643181.png)
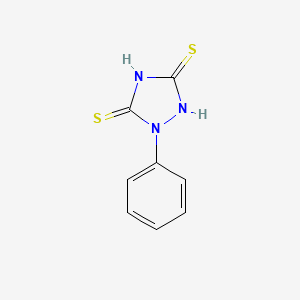
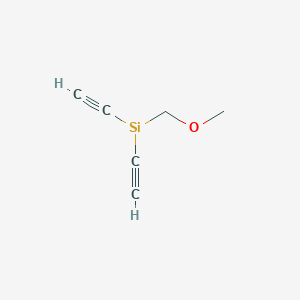
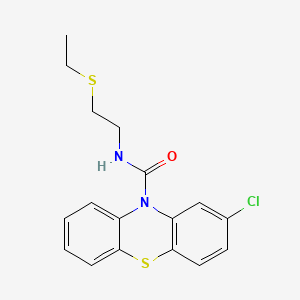
![2-Propenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14643210.png)
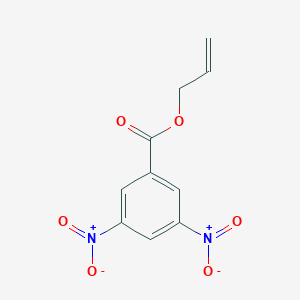
![2,11,14-Triazabicyclo[8.3.1]tetradeca-1(14),10,12-triene-13-carboxamide](/img/structure/B14643217.png)
